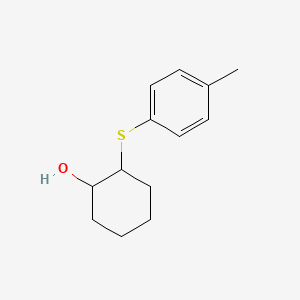
2-(4-Methyl thiophenoxy)-cyclohexanol
Katalognummer B8475273
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: XRBUEAPYLGROPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05290950
Procedure details


A 100 ml flask was flame dried, purged with dry nitrogen and fitted with a magnetic stirrer, heating mantle and condenser. Dry THF (25 ml), t-butanol (25 ml), potassium t-butoxide (0.700 g, 2.5 equiv.) and 4-methylthiophenol (1.0515 g, 3.0 equiv.) were added and the mixture was allowed to stir until all of the added solid had dissolved. 1,(R,S),2,(S,R),4(R,S),4(R,S),5(R,S)-4,5-bis((dipropylcarbamoyl-methoxy)-4-oxa-[4.1.0]-bicycloheptane (1.030 g, 2.50 mmol) was added and the mixture was warmed and allowed to reflux for 72 hours. The reaction vessel was cooled to room temperature and the solvent was removed in vacuo. The residue was dissolved in diethyl ether and extracted 4 times with saturated sodium carbonate and once with brine. The organic layer was dried over sodium sulfate, filtered and the solvent was removed in vacuo. Pure product F was obtained by column chromatography of the residue with 100% ethyl acetate yielding pure 1,(R,S),2(R,S),4(R,S),5(R,S)-4,5-bis(dipropylcarbamoyl)-methoxy)- 2-(4-methyl thiophenoxy)-cyclohexanol, subreaction product 15, (0.423 g, 31%) as a viscous oil.






Name
Yield
31%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[CH3:6][C:7](C)([O-])C.[K+].[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([SH:19])=[CH:15][CH:14]=1.C1(C2CCCCCC2)CCCCCC1>C(O)(C)(C)C>[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([S:19][CH:1]2[CH2:2][CH2:3][CH2:7][CH2:6][CH:5]2[OH:4])=[CH:15][CH:14]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
1.0515 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCC1)C1CCCCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir until all of the added solid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
A 100 ml flask was flame
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with dry nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a magnetic stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 72 hours
|
|
Duration
|
72 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 4 times with saturated sodium carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(SC2C(CCCC2)O)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.423 g | |
| YIELD: PERCENTYIELD | 31% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
